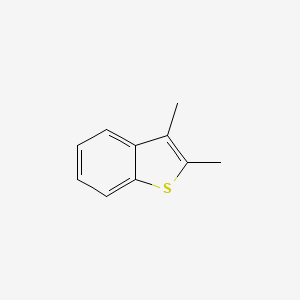

Benzo(b)thiophene, 2,3-dimethyl-

Overview

Description

Benzo(b)thiophene is an aromatic organic compound with the molecular formula C₈H₆S . It emits an odor reminiscent of naphthalene (think mothballs). This compound occurs naturally as a constituent in petroleum-related deposits, such as lignite tar . Unlike some other compounds, benzothiophene does not find common household use. Interestingly, there exists a second isomer known as benzo©thiophene .

Synthesis Analysis

The synthesis of benzothiophene often involves creating substituted benzothiophenes as precursors for further reactions. Here’s an example: an alkyne-substituted 2-bromobenzene reacts with either sodium sulfide or potassium sulfide , resulting in benzothiophene with an alkyl substitution at position 2. Alternatively, thiourea can serve as a reagent in place of sulfides. Moreover, under the influence of a gold catalyst , more complex 2,3-disubstituted benzothiophenes can be synthesized .

Molecular Structure Analysis

The molecular structure of benzo(b)thiophene, 2,3-dimethyl- consists of a benzene ring fused with a thiophene ring . The two methyl groups are positioned at the 2 and 3 positions on the thiophene ring. The overall structure contributes to its aromatic character and reactivity .

Chemical Reactions Analysis

Benzothiophene serves as a valuable starting material for the synthesis of larger, often bioactive structures . It appears within the chemical structures of several pharmaceutical drugs, including raloxifene , zileuton , sertaconazole , and BTCP . Additionally, it plays a role in the manufacturing of dyes like thioindigo .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Biological Activities : Benzo[b]thiophene molecules are significant in synthetic medicinal chemistry due to their wide range of pharmacological properties. Research has focused on synthesizing benzo[b]thiophene derivatives, such as thiadiazoles, oxadiazoles, pyrazolin, and diaryl pyrazoles, which demonstrate potent antibacterial, antifungal, and anti-inflammatory properties (Isloor, Kalluraya, & Pai, 2010).

Chemical Reactions and Mechanisms : Benzo[b]thiophen undergoes addition reactions across the 2,3-bond, which leads to the formation of various 2,3-dihydrobenzo[b]thiophens derivatives. These reactions are significant for the study of ionic mechanisms in organic chemistry (Clark, Clarke, Ewing, & Scrowston, 1980).

Photochemical Studies : The photochemical oxidation of benzo[b]thiophene in aqueous solutions is studied as a model for understanding the behavior of polycyclic aromatic sulfur heterocycles in oil spills. This research is crucial for environmental chemistry and pollution control (Andersson & Bobinger, 1992).

Organic Photoelectric Materials : Benzo[b]thiophene derivatives have applications in organic photoelectric materials and as organic semiconductors. They are also used as building blocks in the synthesis of pharmaceutically important molecules (Duc, 2020).

Organic Conducting Materials : Benzo[b]thiophene derivatives are instrumental in the synthesis of organic conducting materials. Methods for introducing thiomethyl groups into benzo[b]thiophenes have been developed, leading to applications in materials science (Clark, Mesher, Primak, & Yao, 1997).

Electrophilic Cyclization for Synthesis : Electrophilic sulfur-mediated cyclization of alkynylthioanisoles for synthesizing 2,3-disubstituted benzo[b]thiophenes has been studied. This research is important for developing efficient synthetic methods in organic chemistry (Alikhani et al., 2022).

Safety and Hazards

Properties

IUPAC Name |

2,3-dimethyl-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10S/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACHMHHCOSAKQSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60197743 | |

| Record name | Benzo(b)thiophene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4923-91-5 | |

| Record name | Benzo(b)thiophene, 2,3-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004923915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzo(b)thiophene, 2,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60197743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2-Methyl-3-furoyl)amino]benzoic acid](/img/structure/B1619795.png)

![3-Chlorobicyclo[2.2.1]heptan-2-ol](/img/structure/B1619799.png)